16-Deacetyl Fusidic Acid Sodium Salt
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Overview
Description
16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroidal antibiotic. It is known for its antibacterial properties and is used in various pharmaceutical applications. The compound is characterized by its molecular formula C29H47NaO5 and a molecular weight of 498.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of fusidic acid, followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
16-Deacetyl Fusidic Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16-Deacetyl Fusidic Acid Sodium Salt involves the inhibition of bacterial protein synthesis. The compound binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its potent antibacterial activity.
Sodium Fusidate: Another derivative of fusidic acid, used in similar applications.
Deacetylfusidic Acid: A closely related compound with similar properties.
Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to its specific deacetylation, which can influence its solubility and bioavailability compared to other fusidic acid derivatives. This makes it particularly useful in certain pharmaceutical formulations .
Properties
IUPAC Name |
sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUBRGRWBRNNN-GFFQJFARSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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